molecular formula C10H21ClO3 B8089520 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol

Cat. No. B8089520
M. Wt: 224.72 g/mol
InChI Key: WMRPHSRRWGXIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol is a useful research compound. Its molecular formula is C10H21ClO3 and its molecular weight is 224.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Selective Lead(II) Extraction : Compounds possessing pseudo-18-crown-6 frameworks, similar to the structure of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol, are used in selective extraction of lead(II) ions. These compounds show higher selectivity for Pb(II)/Cu(II) than their monocarboxylic acid counterparts (Hayashita et al., 1999).

  • Synthesis of Ethanamine Derivatives : The compound serves as a precursor in the synthesis of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, which demonstrates the versatility of this chemical in organic synthesis (Zhong-Qian Wu, 2011).

  • Catalyst in Chemical Reactions : In the field of catalysis, similar compounds are used to enhance the oxidative dehydrogenation of ethane, demonstrating their potential as catalysts in industrial chemical processes (S. J. Conway & J. Lunsford, 1991).

  • Liquid-Crystalline Networks : Compounds with a structure similar to 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol are used in creating supramolecular liquid-crystalline networks, demonstrating their utility in materials science (H. Kihara et al., 1996).

  • Organometallic Chemistry : The compound is also relevant in the field of organometallic chemistry, particularly in the synthesis of functionalized ligands (P. Stößel et al., 1996).

properties

IUPAC Name

2-[2-(6-chlorohexoxy)ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21ClO3/c11-5-3-1-2-4-7-13-9-10-14-8-6-12/h12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRPHSRRWGXIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.